

2-Aminobenzamide: A Cornerstone Precursor in Modern Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamide, a versatile bifunctional molecule, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its unique structure, featuring both a nucleophilic amino group and an amide moiety, allows for a variety of cyclization strategies, leading to the construction of privileged structures such as quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. This in-depth technical guide explores the utility of **2-aminobenzamide** in organic synthesis, providing a comprehensive overview of key synthetic transformations, detailed experimental protocols, and a summary of its applications in the development of therapeutic agents, including PARP and HDAC inhibitors.

Introduction

The strategic importance of **2-aminobenzamide** in synthetic organic chemistry stems from its ability to participate in a wide range of chemical reactions to form fused heterocyclic systems. The presence of two reactive centers in a 1,2-relationship on the benzene ring facilitates intramolecular cyclization reactions, making it an ideal starting material for building complex molecular architectures. This guide will delve into the core applications of **2-aminobenzamide** as a precursor, with a focus on the synthesis of quinazolinones and its derivatives that have shown significant promise in medicinal chemistry.



Synthesis of Quinazolinones and Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. **2-Aminobenzamide** is a key starting material for the synthesis of these valuable compounds.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Condensation with Aldehydes

A straightforward and widely used method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of **2-aminobenzamide** with various aldehydes. This reaction can be promoted by various catalysts under different reaction conditions.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one[1][2][3]

- Materials:
 - 2-Aminobenzamide (1.0 mmol, 136.15 mg)
 - Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)
 - Mandelic acid (20 mol%, 0.2 mmol, 30.4 mg)[3] or another suitable catalyst (e.g., p-toluenesulfonic acid)[4]
 - Solvent (e.g., water or solvent-free conditions)[1][3]
- Procedure (Solvent-Free):[3]
 - In a round-bottom flask, combine 2-aminobenzamide (1.0 mmol), benzaldehyde (1.0 mmol), and mandelic acid (20 mol%).
 - Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 1-2 hours).
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, add a small amount of cold water to the reaction mixture to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from ethanol to afford pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
- Characterization Data for 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one:
 - Appearance: White solid.
 - Melting Point: 166-168 °C.[3]
 - 1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.69 7.61 (m, 3H, Ar–H), 7.47 (d, J = 8.4 Hz, 2H, Ar–H), 7.39 7.30 (m, 4H, Ar–H), 6.80 (t, J = 7.5 Hz, 1H, Ar–H), 6.65 (d, J = 8.0 Hz, 1H, Ar–H), 5.85 (s, 1H, CH).[3]
 - 13C NMR (125 MHz, DMSO-d6): δ 164.5, 147.8, 142.5, 133.2, 128.9, 128.5, 127.2, 126.8, 117.2, 116.6, 113.1, 68.0.[3]

Synthesis of 2-Substituted-Quinazolin-4(3H)-ones

The 2,3-dihydroquinazolin-4(1H)-one intermediates can be oxidized to the corresponding quinazolin-4(3H)-ones. Alternatively, direct synthesis from **2-aminobenzamide** can be achieved using various oxidative coupling methods.

Experimental Protocol: Visible Light-Induced Synthesis of 2-Phenylquinazolin-4(3H)-one[5]

- Materials:
 - **2-Aminobenzamide** (1.0 mmol, 136.15 mg)
 - Benzaldehyde (1.5 mmol, 159.18 mg, 0.15 mL)
 - Fluorescein (10 mol%, 0.1 mmol, 33.23 mg)



- o tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol, 0.29 mL)
- Methanol (20 mL)
- Procedure:[5]
 - To a reaction vessel, add 2-aminobenzamide (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (10 mol%), and methanol (20 mL).
 - Stir the mixture at room temperature and add TBHP (2.0 mmol).
 - Irradiate the reaction mixture with a blue LED lamp for 3 hours.
 - Monitor the reaction by TLC.
 - After completion, remove the solvent under reduced pressure.
 - Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate)
 to yield 2-phenylquinazolin-4(3H)-one.

Copper-Catalyzed Synthesis of Quinazolinones

Copper-catalyzed reactions offer an efficient route to quinazolinones from **2-aminobenzamide** and various coupling partners, such as tertiary amines or alcohols.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Methylquinazolin-4(3H)-one from **2-Aminobenzamide** and Triethylamine[6]

- Materials:
 - **2-Aminobenzamide** (1.0 mmol, 136.15 mg)
 - Triethylamine (2.0 mL)
 - Copper(I) oxide (Cu2O) (5 mol%, 0.05 mmol, 7.17 mg)
 - Tricyclohexylphosphine (PCy3) (10 mol%, 0.1 mmol, 28.05 mg)
 - 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272.4 mg)



- Chloroform (3.0 mL)
- Procedure:[6]
 - In a sealed tube, combine 2-aminobenzamide (1.0 mmol), Cu2O (5 mol%), PCy3 (10 mol%), and DDQ (1.2 mmol).
 - o Add chloroform (3.0 mL) and triethylamine (2.0 mL).
 - Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
 - After cooling to room temperature, concentrate the mixture under reduced pressure.
 - Purify the residue by column chromatography on silica gel to obtain 2-methylquinazolin-4(3H)-one.

Quantitative Data Summary

The following tables summarize the yields and reaction times for the synthesis of various quinazolinone derivatives from **2-aminobenzamide**.

Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from **2-Aminobenzamide** and Aldehydes



Entry	Aldehyde	Catalyst	Condition s	Time (h)	Yield (%)	Referenc e
1	Benzaldeh yde	Mandelic Acid (20 mol%)	Solvent- free, RT	1.5	95	[3]
2	4- Chlorobenz aldehyde	Mandelic Acid (20 mol%)	Solvent- free, RT	1.0	96	[3]
3	4- Methylbenz aldehyde	Mandelic Acid (20 mol%)	Solvent- free, RT	2.0	92	[3]
4	4- Methoxybe nzaldehyd e	Mandelic Acid (20 mol%)	Solvent- free, RT	1.5	94	[3]
5	2- Nitrobenzal dehyde	Mandelic Acid (20 mol%)	Solvent- free, RT	2.5	90	[3]

Table 2: Synthesis of 2-Substituted-Quinazolin-4(3H)-ones



Entry	Reactant 2	Catalyst <i>l</i> Reagent	Condition s	Time (h)	Yield (%)	Referenc e
1	Benzaldeh yde	Fluorescei n/TBHP	Blue LED, MeOH, RT	3	89	[5]
2	4- Chlorobenz aldehyde	Fluorescei n/TBHP	Blue LED, MeOH, RT	3	92	[5]
3	4- Methylbenz aldehyde	Fluorescei n/TBHP	Blue LED, MeOH, RT	3	88	[5]
4	Benzyl alcohol	t-BuONa	Solvent- free, 120 °C	24	84	[7]
5	Triethylami ne	Cu2O/PCy 3/DDQ	CHCl3, 120 °C	24	91	[6]

2-Aminobenzamide Derivatives in Drug Development

Derivatives of **2-aminobenzamide** are crucial pharmacophores in several classes of therapeutic agents, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).

PARP Inhibitors

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[8] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality. Quinazolinone-based structures derived from **2-aminobenzamide** have shown potent PARP-1 inhibitory activity.[9][10][11]

Experimental Protocol: General Synthesis of Quinazolinone-based PARP-1 Inhibitors[9][10][11]

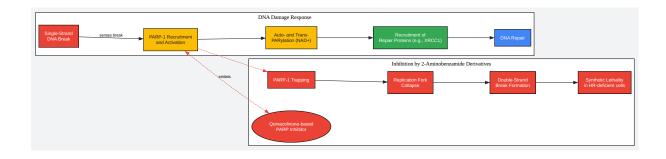


This is a generalized multi-step procedure based on reported syntheses.

- Step 1: Synthesis of 2-(substituted)-4H-3,1-benzoxazin-4-one
 - To a solution of 2-aminobenzamide in a suitable solvent (e.g., pyridine), add a substituted benzoyl chloride at 0 °C.
 - Stir the reaction mixture at room temperature overnight.
 - Pour the mixture into ice water and collect the precipitate.
 - Reflux the obtained solid with acetic anhydride to yield the benzoxazinone derivative.
- Step 2: Synthesis of 2,3-disubstituted quinazolin-4(3H)-one
 - To a solution of the benzoxazinone from Step 1 in a suitable solvent (e.g., ethanol), add a primary amine.
 - Reflux the mixture for several hours.
 - Cool the reaction and collect the precipitated quinazolinone derivative.
- Step 3: Further functionalization (if required)
 - The quinazolinone core can be further modified, for example, by N-alkylation or by introducing substituents on the phenyl rings to optimize PARP-1 inhibitory activity.

PARP-1 Signaling Pathway and Inhibition





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Caption: PARP-1 inhibition by 2-aminobenzamide derivatives.

HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression.[12] HDAC inhibitors (HDACis) can reverse this process, leading to the expression of tumor suppressor genes. N-(2-aminophenyl)benzamides are a well-established class of Class I HDAC inhibitors.[13]

Experimental Protocol: General Synthesis of N-(2-aminophenyl)benzamide HDAC Inhibitors[13] [14]

This is a generalized procedure based on reported syntheses.



Step 1: Amide Coupling

- To a solution of a substituted benzoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
- Stir the mixture for a few minutes, then add a mono-Boc-protected o-phenylenediamine.
- Continue stirring at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction by extraction with an organic solvent and purify by column chromatography.

Step 2: Boc Deprotection

- Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
- Add trifluoroacetic acid (TFA) and stir at room temperature.
- After completion, neutralize the reaction and extract the product.
- Purify the final N-(2-aminophenyl)benzamide derivative by chromatography or recrystallization.

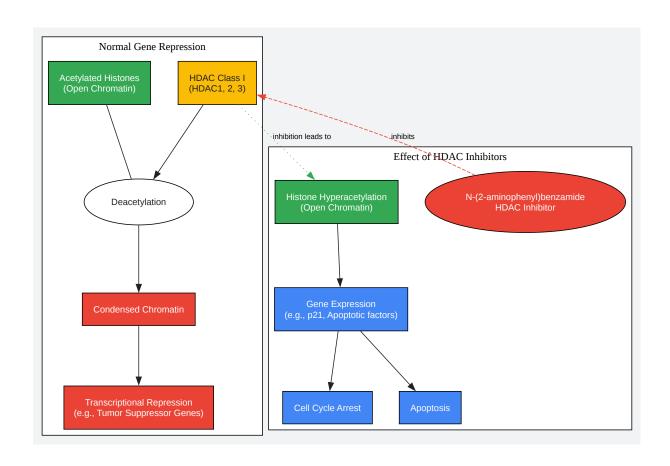
Table 3: HDAC Inhibitory Activity of N-(2-aminophenyl)benzamide Derivatives



Compoun d	R1	R2	HDAC1 IC50 (µM)	HDAC2 IC50 (µM)	HDAC3 IC50 (µM)	Referenc e
MS-275 (Entinostat)	Н	4-(pyridin- 3- ylmethoxyc arbonylami no)methyl	0.93	0.95	1.80	[15]
7 j	СНЗ	NH2	0.65	0.78	1.70	[15]
19f	Н	(piperazin- 1- yl)pyrazin- 2-yl with 3- indolyl cap	0.13	0.28	0.31	[16]
21a	5-F	(piperazin- 1- yl)pyrazin- 2-yl with 3- indolyl cap	0.11	0.20	0.21	[16]

HDAC Signaling Pathway and Inhibition





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Caption: HDAC inhibition by N-(2-aminophenyl)benzamide derivatives.

Synthesis of Other Heterocycles



While quinazolinones are a major class of compounds synthesized from **2-aminobenzamide**, its utility extends to the preparation of other heterocyclic systems, such as benzodiazepines, although the use of 2-aminobenzophenones is more common for the latter. The synthesis of 1,4-benzodiazepine-3,5-diones has been reported starting from **2-aminobenzamide**s.

Conclusion

2-Aminobenzamide is an exceptionally valuable and versatile precursor in organic synthesis, providing access to a wide range of biologically active heterocyclic compounds. Its application in the synthesis of quinazolinones, which are key scaffolds for PARP inhibitors, and N-(2-aminophenyl)benzamides as HDAC inhibitors, highlights its significance in modern drug discovery and development. The synthetic methodologies outlined in this guide, supported by detailed experimental protocols and quantitative data, underscore the robustness and flexibility of **2-aminobenzamide** as a foundational building block for the creation of complex and medicinally relevant molecules. Further exploration of novel reaction pathways involving this precursor will undoubtedly continue to enrich the field of medicinal chemistry.

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